molecular formula C11H8BrCl B2522453 1-(Bromomethyl)-3-chloronaphthalene CAS No. 303779-69-3

1-(Bromomethyl)-3-chloronaphthalene

Cat. No.: B2522453
CAS No.: 303779-69-3
M. Wt: 255.54
InChI Key: CSZQDQGTJQKYDF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-chloronaphthalene can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene derivatives. One common method involves the bromination of 3-chloronaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-chloronaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Electrophilic Aromatic Substitution: The chlorine atom on the naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and acyl chlorides are commonly used. These reactions are usually performed under acidic conditions to facilitate the formation of the electrophile.

Major Products:

    Nucleophilic Substitution: Products include azido, thioether, and ether derivatives of this compound.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and acyl derivatives of the compound.

Scientific Research Applications

1-(Bromomethyl)-3-chloronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the development of bioactive molecules and probes for studying biological processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloronaphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile used.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-2-chloronaphthalene
  • 1-(Bromomethyl)-4-chloronaphthalene
  • 1-(Bromomethyl)-3-fluoronaphthalene

Comparison: 1-(Bromomethyl)-3-chloronaphthalene is unique due to the specific positioning of the bromomethyl and chlorine groups on the naphthalene ring. This positioning influences the compound’s reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different electronic and steric properties, affecting its behavior in synthetic and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-3-chloronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZQDQGTJQKYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Carbon tetrachloride(30 ml) was added to 3-Chloro-1-methyl-naphthalene(2.55 g, 14.4 mmol) prepared in Preparation 36-1) and NBS (2.82 g, 15.8 mmol). A small quantity of benzoylperoxide was added as an initiator and the resulting mixture was heated under reflux for 3 hours. The reaction solution was cooled and filtered to remove the insoluble solid. The filtrate was concentrated and subjected to column chromatography(eluent: hexane/ethylacetate=95/5, v/v) to give 3.10 g(12.1 mmol, Yield 84%) of the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

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